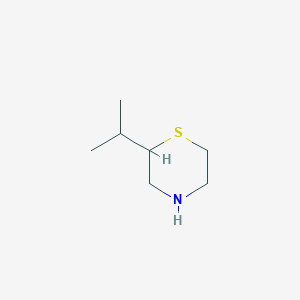

2-(Propan-2-yl)thiomorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXQCEVMESPTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-45-3 | |

| Record name | 2-(propan-2-yl)thiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propan 2 Yl Thiomorpholine and Analogous Thiomorpholine Derivatives

Established Synthetic Pathways for the Thiomorpholine (B91149) Heterocyclic Ring System

The construction of the thiomorpholine ring can be achieved through various synthetic routes, ranging from conventional multi-step procedures to modern catalytic methods.

Conventional Synthesis Strategies for Thiomorpholine Scaffolds

Several classical methods have been established for the synthesis of the parent thiomorpholine ring. These strategies often involve the cyclization of bifunctional linear precursors.

One common approach involves the transformation of diethanolamine (B148213). This process generates an amino-mustard species which then undergoes cyclization upon treatment with a sulfur source like sodium sulfide (B99878) to form the thiomorpholine ring. Another well-established method starts from the reaction of 2-mercaptoethanol (B42355) with aziridine (B145994). The resulting intermediate is converted to 2-(2-chloroethylthio)ethylamine hydrochloride, which is subsequently cyclized to thiomorpholine using a base such as triethylamine.

A different strategy employs the reduction of thiomorpholin-3-one, which can be synthesized from ethyl mercaptoacetate (B1236969) and aziridine, using a reducing agent like lithium aluminum hydride (LiAlH₄). Additionally, thiomorpholine can be prepared from the reaction of cysteamine (B1669678) with vinyl chloride. These traditional methods, while effective, can be time-consuming, with reaction times ranging from 2 to 54 hours, and may involve hazardous intermediates like nitrogen mustards.

| Starting Materials | Key Reagents | Product | Reference |

| Diethanolamine | Sodium sulfide | Thiomorpholine | |

| 2-Mercaptoethanol, Aziridine | Triethylamine | Thiomorpholine | |

| Ethyl mercaptoacetate, Aziridine | LiAlH₄ | Thiomorpholine | |

| Cysteamine, Vinyl chloride | Base | Thiomorpholine |

Catalytic Approaches for Thiomorpholine Formation

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods for the construction of heterocyclic rings, including thiomorpholine.

A notable catalytic approach is the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. This method allows for the synthesis of substituted thiomorpholines under continuous flow conditions, utilizing an inexpensive organic photocatalyst like tetraphenylporphyrin (B126558) (TPP) and a Lewis acid additive. This process is scalable and provides access to a range of substituted thiomorpholines.

Another catalytic strategy involves the use of boron trifluoride etherate (BF₃·OEt₂), which mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes. This reaction effectively yields various heterocyclic systems, including thiomorpholines, in good yields.

| Catalyst/Reagent | Reaction Type | Substrates | Product | Reference |

| TPP (photocatalyst), Lewis acid | Photocatalytic coupling | SLAP reagents, Aldehydes | Substituted thiomorpholines | |

| Boron trifluoride etherate | Intramolecular hydrothioalkoxylation | Nitrogen-tethered alkenes | Thiomorpholines |

Regioselective and Stereoselective Synthesis of Substituted Thiomorpholines

The synthesis of specifically substituted thiomorpholines, such as 2-(propan-2-yl)thiomorpholine, requires precise control over regioselectivity and stereoselectivity. While direct synthetic routes to this compound are not extensively detailed in the reviewed literature, general strategies for the synthesis of substituted thiomorpholines can be considered.

The photocatalytic coupling of SLAP reagents and aldehydes mentioned previously offers a pathway to substituted thiomorpholines. The choice of the aldehyde precursor would determine the substituent on the resulting thiomorpholine ring. For the synthesis of this compound, isobutyraldehyde (B47883) could potentially be used as the aldehyde component in such a reaction.

Stereoselective synthesis of thiomorpholine derivatives has been demonstrated, for instance, in the polymer-supported synthesis of thiomorpholine-3-carboxylic acids. This method starts from immobilized cysteine and involves stereoselective reduction, indicating that control of stereocenters in the thiomorpholine ring is achievable. While this example pertains to substitution at the C-3 position, similar principles of using chiral starting materials or chiral catalysts could potentially be applied for the stereoselective synthesis of 2-substituted thiomorpholines.

Derivatization and Functionalization Strategies for Thiomorpholine-based Compounds

Once the thiomorpholine ring is formed, it can be further modified at the nitrogen or sulfur atom to generate a diverse range of derivatives with potentially altered physicochemical and biological properties.

N-Functionalization (e.g., N-substitution)

The secondary amine nitrogen of the thiomorpholine ring is a common site for functionalization. N-alkylation can be achieved using various alkylating agents. For instance, the N-alkylation of morpholine (B109124) (an oxygen analog of thiomorpholine) with alcohols has been investigated using a CuO–NiO/γ–Al₂O₃ catalyst in a gas-solid phase reaction. This method is applicable to low-carbon primary alcohols.

| Functionalization Type | Reagents | Resulting Moiety |

| N-acylation | Acyl chlorides, Anhydrides | N-acylthiomorpholine |

| N-sulfonylation | Sulfonyl chlorides | N-sulfonylthiomorpholine |

| N-alkylation | Alkyl halides | N-alkylthiomorpholine |

| N-carbamoylation | Isocyanates | N-carbamoylthiomorpholine |

| N-thiocarbamoylation | Isothiocyanates | N-thiocarbamoylthiomorpholine |

S-Oxidation to Thiomorpholine Sulfoxides and Sulfones

The sulfur atom in the thiomorpholine ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which can significantly impact the molecule's polarity and biological activity.

The selective oxidation of thiomorpholine to thiomorpholine sulfoxide can be achieved under controlled conditions. For example, the biodegradation of thiomorpholine by Mycobacterium aurum MO1 involves an S-oxidation step to yield the sulfoxide, a reaction catalyzed by a cytochrome P450 enzyme.

Chemically, a variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and sulfones. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this purpose. The extent of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the stoichiometry of the oxidant and the reaction conditions. A Chinese patent describes a method for oxidizing sulfides, including thiomorpholine derivatives, to sulfones using H₂O₂ as the oxidant in a ketone solvent with a metal compound as a catalyst. Other reagents that can be used for the oxidation of sulfides include sodium periodate, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412).

| Product | Oxidizing Agent | Catalyst/Conditions | Reference |

| Thiomorpholine sulfoxide | Cytochrome P450 | Mycobacterium aurum MO1 | |

| Thiomorpholine sulfone | Hydrogen Peroxide (H₂O₂) | Metal compound, Ketone solvent | |

| Sulfoxides/Sulfones | Urea-hydrogen peroxide | - | |

| Sulfoxides/Sulfones | Hydrogen Peroxide (H₂O₂) | Tantalum carbide/Niobium carbide | |

| Sulfoxides | Hydrogen Peroxide (H₂O₂) | Glacial acetic acid |

Functionalization at Carbon Centers of the Thiomorpholine Ring

The introduction of substituents at the carbon atoms of the thiomorpholine ring is a key strategy for modifying its physicochemical and pharmacological properties. While N-functionalization is common, direct C-functionalization, particularly at the C-2 or C-3 positions adjacent to the heteroatoms, presents a more complex synthetic challenge. Methodologies for achieving this often involve either building the ring from appropriately substituted precursors or functionalizing the pre-formed heterocycle.

For the synthesis of 2-substituted thiomorpholines, such as this compound, one conceptual approach involves the cyclization of precursors already containing the desired isopropyl group. This could be achieved through variations of established thiomorpholine syntheses. For instance, the reaction between a substituted aziridine and a mercaptoethanol derivative or the cyclization of an amino-mustard species generated from a substituted diethanolamine could be adapted. acs.orgnih.govchemrxiv.org However, the availability and synthesis of the required starting materials, such as an isopropyl-substituted cysteamine or a related precursor, would be a critical consideration.

Another strategy involves the direct functionalization of the thiomorpholine ring. While less common than N-alkylation, methods for C-H functionalization of related heterocycles are emerging. For N-heterocycles, the position adjacent to the nitrogen (the C-2 position) can be susceptible to functionalization due to electronic effects and the potential for the nitrogen atom to act as a directing group. nih.gov Methodologies such as photoredox catalysis have been successfully applied to the C-2 functionalization of analogous saturated heterocycles like morpholines. acs.org In one such approach, a decarboxylative Giese-type reaction was used to introduce substituents at the 2-position of a morpholine derivative. acs.org This suggests that similar radical-based strategies could potentially be developed for the C-2 alkylation of the thiomorpholine ring.

The synthesis of substituted thiomorpholines can also be achieved through multi-step sequences involving the construction of an intermediate that is later cyclized. For example, a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been used to provide substituted thiomorpholines under continuous flow conditions. organic-chemistry.org By selecting the appropriate aldehyde, this method could theoretically be used to introduce an isopropyl group at a carbon center.

Optimization of Reaction Conditions and Synthetic Yields for Thiomorpholine Derivatives

The optimization of reaction conditions is crucial for maximizing the yield and purity of thiomorpholine derivatives while ensuring scalability and cost-effectiveness. Research has focused on various parameters, including catalyst, solvent, temperature, concentration, and reaction time.

A notable example is the synthesis of the parent thiomorpholine compound via a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization in a continuous flow setup. nih.govchemrxiv.orgCurrent time information in Santa Cruz, CA, US. This process uses cysteamine hydrochloride and vinyl chloride as inexpensive starting materials. nih.govchemrxiv.orgCurrent time information in Santa Cruz, CA, US. Optimization of this process revealed several key factors for achieving high yields.

Key Optimization Parameters:

Concentration: Increasing the concentration of the cysteamine hydrochloride solution from 1 M to 4 M significantly improved the yield of the intermediate. nih.govCurrent time information in Santa Cruz, CA, US.

Photocatalyst: The use of 9-fluorenone (B1672902) as a photocatalyst was found to be effective. nih.govchemrxiv.orgCurrent time information in Santa Cruz, CA, US. Interestingly, at high substrate concentrations (4 M), the reaction proceeded to 98% yield even without a sensitizer, although the use of 0.1–0.5 mol % of 9-fluorenone ensured stable performance. acs.orgnih.gov

Temperature: Temperature was found to have a significant impact. For the initial photochemical reaction, lowering the temperature from 20°C to 6°C resulted in a sharp drop in yield from 53–58% to 18%. acs.orgnih.gov

Base for Cyclization: For the subsequent cyclization step, a screening of bases was performed. Triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) all provided high NMR yields (86–89%) after 5 minutes at 100°C. acs.orgnih.gov For flow chemistry applications, DIPEA was chosen to avoid precipitation issues observed with Et3N. acs.orgnih.gov

The following table summarizes the optimization of the photochemical thiol-ene reaction step for the synthesis of the thiomorpholine precursor.

| Entry | Concentration (M) | Photocatalyst (mol %) | Temperature (°C) | Residence Time (min) | NMR Yield (%) |

| 1 | 1 | 1 (9-FL) | 20 | 10 | 58 |

| 2 | 1 | - | 20 | 10 | 53 |

| 3 | 1 | 1 (9-FL) | 6 | 10 | 18 |

| 4 | 4 | 0.1 (9-FL) | 20 | 20 | >98 |

| 5 | 4 | - | 20 | 20 | 98 |

Data adapted from studies on the continuous flow synthesis of thiomorpholine. acs.orgnih.gov

For the synthesis of C-functionalized derivatives like this compound, these optimized conditions for the formation of the core ring structure would serve as a starting point. However, the introduction of the alkyl substituent would likely require further specific optimization of the chosen synthetic route, whether through a building-block approach or direct functionalization, to achieve acceptable yields.

Molecular and Electronic Structure Studies of 2 Propan 2 Yl Thiomorpholine and Thiomorpholine Scaffolds

Conformational Analysis of the Thiomorpholine (B91149) Ring System

The thiomorpholine ring, a saturated six-membered heterocycle, shares conformational characteristics with its well-studied analogue, cyclohexane (B81311). To alleviate angle and torsional strain inherent in a planar structure, the ring adopts puckered conformations. The primary conformations include the chair, boat, and twist-boat (or skew-boat) forms.

Theoretical and experimental studies consistently show that the chair conformation is the most stable and lowest-energy form for the thiomorpholine ring researchgate.net. This preference is attributed to the chair geometry minimizing unfavorable steric and electronic interactions. In this conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all substituents on adjacent carbons are in a staggered arrangement, which minimizes torsional strain libretexts.orgmasterorganicchemistry.com.

Higher energy conformations include the boat and twist-boat. The boat conformation is significantly destabilized by two main factors: torsional strain from four pairs of eclipsed hydrogen atoms and steric strain from the close proximity of the "flagpole" hydrogens at the 1- and 4-positions libretexts.org. The twist-boat conformation is a more stable intermediate between boat forms, which relieves some of this strain by slightly twisting the ring structure libretexts.orgstudy.com. For the analogous cyclohexane ring, the twist-boat conformation is estimated to be about 5 kcal/mol less stable than the chair form libretexts.org. In studies of morpholine (B109124), a closely related heterocycle, ab initio calculations indicate the chair conformer is approximately 7.5 kcal/mol lower in energy than the skew-boat conformer, further cementing the energetic preference for the chair form in such six-membered rings researchgate.net.

Table 1: Relative Energies of Six-Membered Ring Conformations

| Conformation | Key Strain Features | Relative Energy (Approximate) | Stability |

| Chair | Minimal angle and torsional strain | 0 kcal/mol (Reference) | Most Stable |

| Twist-Boat | Moderate torsional strain | ~5-6 kcal/mol | Intermediate |

| Boat | Significant torsional and steric strain (flagpole interactions) | Higher than Twist-Boat | Less Stable |

| Half-Chair | High angle and torsional strain | ~10 kcal/mol | Least Stable (Transition State) |

Note: Energy values are based on cyclohexane and serve as a general model for the thiomorpholine scaffold.

Stereochemical Considerations in Substituted Thiomorpholine Derivatives

When a substituent, such as the propan-2-yl group in 2-(propan-2-yl)thiomorpholine, is introduced onto the thiomorpholine ring, it can occupy one of two positions in the stable chair conformation: axial or equatorial . The axial position is parallel to the principal axis of the ring, pointing "up" or "down," while the equatorial position points "outward" from the ring's equator libretexts.org.

The interconversion between the two chair forms, known as a "ring flip," causes all axial positions to become equatorial and vice versa masterorganicchemistry.com. For a substituted thiomorpholine, these two chair conformations are no longer energetically equivalent. The conformational equilibrium will favor the structure that minimizes steric strain.

For a 2-substituted thiomorpholine like this compound, the conformer with the bulky substituent in the equatorial position is significantly more stable pressbooks.pub. This preference is primarily due to the avoidance of 1,3-diaxial interactions . When a substituent occupies an axial position, it experiences steric repulsion from the two other axial atoms (typically hydrogens) on the same side of the ring at the C-3 and C-5 positions (relative to the substituent at C-1) pressbooks.publibretexts.org. This destabilizing interaction is a form of gauche steric strain pressbooks.pub.

The magnitude of this steric strain, and thus the preference for the equatorial position, increases with the size of the substituent.

A methyl group experiences approximately 1.74 kcal/mol (7.6 kJ/mol) of 1,3-diaxial strain, leading to an equilibrium mixture containing about 95% of the equatorial conformer masterorganicchemistry.compressbooks.pub.

A much bulkier tert-butyl group has a strain energy of about 21 kJ/mol, meaning the molecule exists almost exclusively in the conformation where this group is equatorial pressbooks.pub.

The propan-2-yl (isopropyl) group is intermediate in size between a methyl and a tert-butyl group. Therefore, it is expected to exhibit a strong preference for the equatorial position to minimize 1,3-diaxial interactions, and the equilibrium will heavily favor the equatorial conformer of this compound.

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules with high accuracy mdpi.com. By optimizing the molecular geometry, DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformer ijcps.orgnih.gov.

For thiomorpholine derivatives, DFT calculations confirm that the chair conformation is the energy minimum researchgate.net. Studies comparing DFT-optimized geometries with solid-state structures determined by X-ray crystallography reveal the subtle interplay of forces governing molecular structure. For instance, in a study of 4-(4-nitrophenyl)thiomorpholine (B1608610), the thiomorpholine ring was found to adopt a chair conformation in both the crystal and the DFT-calculated structure. However, the substituent's orientation differed: it was quasi-axial in the crystal lattice but adopted a more stable quasi-equatorial position in the DFT-calculated structure of the isolated molecule researchgate.net. This highlights how intermolecular forces in the solid state can influence a molecule to adopt a conformation that is not its absolute lowest energy form in the gas phase.

The following table presents selected geometric parameters for 4-(4-nitrophenyl)thiomorpholine, comparing the experimental X-ray data with the DFT-optimized values, illustrating the high level of agreement provided by theoretical models.

Table 2: Comparison of Selected Geometric Parameters for 4-(4-Nitrophenyl)thiomorpholine

| Parameter | Bond/Angle | X-ray Crystallography Value | DFT Calculated Value |

| Bond Length | S1—C2 | 1.810 (2) Å | 1.829 Å |

| S1—C6 | 1.805 (2) Å | 1.829 Å | |

| N4—C3 | 1.464 (2) Å | 1.462 Å | |

| N4—C5 | 1.465 (2) Å | 1.462 Å | |

| Bond Angle | C6—S1—C2 | 97.46 (8)° | 96.0° |

| C3—N4—C5 | 113.32 (13)° | 113.1° | |

| Torsion Angle | C2—S1—C6—C5 | 60.75 (14)° | 63.4° |

| S1—C2—C3—N4 | -55.82 (15)° | -58.1° |

Data sourced from a study on 4-(4-nitrophenyl)thiomorpholine researchgate.net. Note: Atom numbering is specific to the cited study.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD can generate a trajectory that describes how the positions and velocities of atoms in a molecule change over time. This methodology is particularly valuable for exploring the complete conformational landscape of flexible molecules like thiomorpholine.

By simulating the molecule over a sufficient timescale, MD can reveal the relative populations of different conformers and the energy barriers between them. This provides a dynamic picture that complements the static, minimum-energy information obtained from DFT calculations. Such simulations offer powerful insights into how the flexibility of the thiomorpholine scaffold might influence its interactions with other molecules.

Intermolecular Interactions and Solid-State Architecture of Thiomorpholine Compounds

Hydrogen bonding is a particularly important directional interaction in determining the crystal structure of thiomorpholine compounds libretexts.org. The secondary amine group (N-H) in the thiomorpholine ring is an effective hydrogen bond donor. In a co-crystal of thiomorpholine with 4-iodotetrafluorobenzoic acid, the thiomorpholinium nitrogen acts as a proton acceptor, and the resulting N-H hydrogens form strong hydrogen bonds with the carboxylate oxygens of neighboring molecules, propagating the structure pressbooks.pub.

Even weaker interactions can play a crucial role. In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, molecules form centrosymmetric dimers through weak C–H···O hydrogen bonds involving the methylene (B1212753) groups adjacent to the sulfur atom and the nitro-group oxygens. These dimers are further stabilized by face-to-face aromatic stacking interactions researchgate.net. The type and dimensionality of the hydrogen bond network can significantly influence a crystal's physical properties. Structures with dense, three-dimensional hydrogen-bonded networks tend to have different properties than those with layered packing motifs held together by weaker forces sapub.org. These interactions are fundamental to understanding the supramolecular chemistry of thiomorpholine derivatives.

Mechanistic Investigations of Thiomorpholine Based Compounds in Biological Systems

Elucidation of Molecular Mechanisms of Action for Thiomorpholine (B91149) Derivatives

The biological activities of thiomorpholine derivatives are diverse, ranging from enzyme inhibition to receptor modulation, leading to effects such as anticancer, anti-inflammatory, and antimicrobial properties. jchemrev.comresearchgate.net The versatility of the thiomorpholine ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. jchemrev.comresearchgate.net

Enzyme Inhibition Kinetics and Characterization of Binding Sites

Thiomorpholine derivatives have been identified as inhibitors of several key enzymes implicated in various disease pathologies. jchemrev.com

A notable example is the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE) . Certain thiomorpholine sulfonamide hydroxamates have demonstrated potent in vitro and in vivo activity against TACE. jchemrev.com Computational modeling of these inhibitors bound to the TACE agonist binding site has suggested that the 6th position of the thiomorpholine ring is exposed to the solvent. This finding implies that modifications at this position with different substituents could alter the physical characteristics of the ligand with minimal loss of enzyme inhibitory activity. jchemrev.com

Another important target is Dipeptidyl Peptidase IV (DPP-IV) , an enzyme involved in glucose metabolism. A series of thiomorpholine-bearing compounds have been synthesized and shown to be effective DPP-IV inhibitors. The inhibitory activity of these compounds was found to be influenced by the substituent at the α-position of the carbonyl group. For instance, a compound with a bulky 1,1-dimethylethyl group exhibited a lower IC50 value compared to those with smaller 1-methylethyl or 2-methylpropyl groups, indicating that steric factors play a crucial role in the interaction with the enzyme's active site. jchemrev.com

Furthermore, thiomorpholine derivatives have shown potential as inhibitors of squalene (B77637) synthase , an enzyme involved in cholesterol biosynthesis. The proposed mechanism involves the biphenyl (B1667301) ring present in some derivatives, which is believed to contribute to the inhibition of the enzyme, thereby reducing cholesterol formation. jchemrev.com

Other enzymes targeted by thiomorpholine derivatives include urease and acetylcholinesterase . Schiff bases and β-lactam derivatives of thiomorpholine have exhibited good to moderate inhibitory activity against these enzymes. jchemrev.com

The table below summarizes the inhibitory activities of selected thiomorpholine derivatives against various enzymes.

| Enzyme Target | Thiomorpholine Derivative Type | Key Findings |

| TACE | Sulfonamide hydroxamates | 6-position of the thiomorpholine ring is solvent-exposed, allowing for modifications. jchemrev.com |

| DPP-IV | Thiomorpholine-bearing amides | Bulky substituents at the α-carbonyl position enhance inhibitory activity. jchemrev.com |

| Squalene Synthase | Biphenyl-containing thiomorpholines | The biphenyl moiety is suggested to be crucial for enzyme inhibition. jchemrev.com |

| Urease | Schiff bases and β-lactams | Showed good to moderate inhibitory activity. jchemrev.com |

| Acetylcholinesterase | Schiff bases and β-lactams | Demonstrated moderate inhibitory activity. jchemrev.com |

Receptor Interaction Studies

While extensive research has focused on the enzymatic inhibition by thiomorpholine derivatives, studies on their direct interactions with specific receptors are less common in the available literature. However, the structural similarity of the thiomorpholine scaffold to morpholine (B109124), which is a known pharmacophore for various central nervous system (CNS) receptors, suggests that thiomorpholine derivatives may also interact with these targets. nih.gov

For instance, morpholine-containing compounds have been investigated as ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.govmdpi.com The flexible chair-like conformation of the morpholine ring, along with its balanced lipophilic-hydrophilic profile, contributes to its ability to cross the blood-brain barrier and interact with CNS targets. nih.gov Given that thiomorpholine shares these structural features, it is plausible that its derivatives could also exhibit affinity for such receptors. The replacement of the oxygen atom in morpholine with a sulfur atom in thiomorpholine increases lipophilicity, which could influence receptor binding and pharmacokinetic properties. mdpi.com

Further research, including radioligand binding assays and functional receptor assays, is necessary to fully elucidate the receptor interaction profiles of thiomorpholine derivatives and to identify specific receptor subtypes with which they may interact as agonists, antagonists, or allosteric modulators.

Modulation of Specific Biochemical Pathways

The enzymatic and potential receptor interactions of thiomorpholine derivatives can lead to the modulation of specific biochemical pathways.

By inhibiting squalene synthase, certain thiomorpholine derivatives can interfere with the cholesterol biosynthesis pathway. jchemrev.com This can lead to a reduction in total cholesterol and low-density lipoprotein (LDL) levels, making these compounds potential agents for managing hyperlipidemia. jchemrev.comnih.gov

The inhibition of TACE by thiomorpholine sulfonamide hydroxamates can modulate the inflammatory pathway by reducing the production of the pro-inflammatory cytokine TNF-α. jchemrev.com

Furthermore, the antioxidant properties exhibited by some N-substituted thiomorpholine derivatives suggest an ability to modulate pathways related to oxidative stress. These compounds have been shown to inhibit lipid peroxidation, which is a key process in cellular damage caused by reactive oxygen species. nih.gov

Structure-Activity Relationship (SAR) Studies on Thiomorpholine Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. researchgate.net

Impact of Substituent Variations on Biological Activity

SAR studies on various thiomorpholine derivatives have revealed important insights into the role of different substituents.

In a series of 2-(thiophen-2-yl) dihydroquinolines, the introduction of a thiomorpholine moiety resulted in a compound with less potent antimycobacterial activity compared to its morpholine analog. This suggests that for this particular scaffold, the oxygen atom of the morpholine ring may be more favorable for activity than the sulfur atom of the thiomorpholine ring. jchemrev.com

For DPP-IV inhibitors, the nature of the substituent at the α-position to a carbonyl group on a thiomorpholine-bearing compound significantly impacts activity. As mentioned earlier, bulkier aliphatic groups at this position led to enhanced inhibitory potency. jchemrev.com

In the context of TACE inhibitors, computational studies have indicated that the 6-position of the thiomorpholine ring can be modified without significant loss of inhibitory activity, offering a site for optimizing the physicochemical properties of the ligand. jchemrev.com

The antioxidant and hypolipidemic activities of N-substituted thiomorpholine derivatives are also influenced by the nature of the N-substituent. Incorporating an antioxidant moiety at this position has been shown to yield compounds with potent inhibitory effects on lipid peroxidation and the ability to lower plasma triglyceride and cholesterol levels. nih.gov

Identification and Optimization of Pharmacophore Models

The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. jchemrev.comresearchgate.net The development of pharmacophore models helps to identify the key structural features responsible for the biological activity of these compounds.

A pharmacophore model for a thiomorpholine-based inhibitor would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional orientation. The thiomorpholine ring itself can act as a scaffold to correctly position these pharmacophoric elements for optimal interaction with the biological target. jchemrev.com

For instance, in TACE inhibitors, the pharmacophore would include the hydroxamate group for zinc chelation in the enzyme's active site, with the thiomorpholine scaffold serving to orient the other parts of the molecule for favorable interactions within the binding pocket. jchemrev.com

Ligand-based pharmacophore modeling, which utilizes the structures of known active compounds, can be a valuable tool when the three-dimensional structure of the target protein is not available. nih.gov By aligning a set of active thiomorpholine derivatives, common chemical features can be identified and used to build a pharmacophore model. This model can then be used for virtual screening to identify new compounds with potentially similar biological activities.

Computational Approaches in Mechanistic Understanding and Drug Design

Computational chemistry has emerged as an indispensable tool in modern drug discovery and development, offering profound insights into the mechanisms of action of bioactive compounds and guiding the design of novel therapeutic agents. For thiomorpholine-based compounds, including 2-(propan-2-yl)thiomorpholine, computational approaches provide a framework for understanding their interactions with biological targets at a molecular level. These in silico methods, ranging from molecular docking to predictive modeling, enable the elucidation of structure-activity relationships (SAR) and the rational design of derivatives with enhanced potency and selectivity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, providing valuable information about the binding affinity and the nature of the intermolecular interactions. This method is instrumental in understanding how thiomorpholine derivatives engage with their biological targets and in identifying key structural features that govern their activity.

A notable example of the application of molecular docking to the thiomorpholine scaffold involves the investigation of diphenyl substituted thiomorpholine compounds as potential ligands for the FK506 binding protein 12 (FKBP12). malayajournal.org FKBP12 is a peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, and its inhibition has therapeutic implications in immunology and neurology. In this study, the three-dimensional structure of the target protein was obtained from the Protein Data Bank (PDB ID: 1J4H), and Induced Fit Docking algorithms were employed to predict the binding mode of the thiomorpholine derivatives. malayajournal.org

The results of the molecular docking studies revealed that the thiomorpholine compounds bind effectively within the active site pocket of FKBP12, establishing crucial interactions with key amino acid residues. malayajournal.org The docking analysis highlighted the importance of specific interactions, such as hydrogen bonds and van der Waals forces, in stabilizing the ligand-protein complex. For instance, the oxygen atom of a substituent on the thiomorpholine ring was observed to interact with the hydroxyl group of Tyrosine 82 (TYR82) at a distance of 2.8 Å. malayajournal.org The docking scores and binding energies of the thiomorpholine derivatives were comparable to that of the co-crystallized ligand, indicating a strong binding affinity. malayajournal.org

Table 1: Key Interactions of a Diphenyl Substituted Thiomorpholine with FKBP12

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR82 | Hydrogen Bond | 2.8 |

| HIS87 | π-π Stacking | - |

| Various | van der Waals | - |

Data derived from a molecular docking study of diphenyl substituted thiomorpholine compounds with FKBP12. malayajournal.org

These findings underscore the utility of molecular docking in elucidating the binding mechanisms of thiomorpholine-based compounds and provide a rational basis for the design of more potent and selective inhibitors of FKBP12. The insights gained from such studies can guide the structural modification of the thiomorpholine scaffold to optimize its interactions with the target receptor.

In Silico Predictions for Biological Target Profiling

Beyond the analysis of interactions with a single, known target, computational methods can also be employed to predict the potential biological targets of a compound across a broader spectrum of proteins. This process, often referred to as in silico target profiling or target fishing, is a valuable tool in drug discovery for identifying novel mechanisms of action, predicting off-target effects, and repurposing existing drugs. mdpi.com

For the thiomorpholine class of compounds, in silico approaches have been utilized to explore their potential therapeutic applications. One such study focused on evaluating in-house designed methylthiomorphic compounds as potential inhibitors of the interaction between the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the S1 subunit of the SARS-CoV-2 spike protein. nih.govnih.gov This interaction is a critical step in the entry of the virus into host cells, making it a prime target for antiviral drug development.

The computational study employed molecular docking and binding free energy calculations to assess the inhibitory potential of the thiomorpholine derivatives. nih.gov The results indicated that certain thiomorpholine compounds, such as the polyphenol LQM322, could effectively bind to the interface of the ACE2 receptor and the viral spike protein, thereby potentially inhibiting their interaction. nih.govnih.gov The in silico analysis revealed the formation of multiple hydrogen bonds between the thiomorpholine derivatives and the target proteins, contributing to their predicted binding affinity. For example, the LQM322 compound, with its multiple hydroxyl groups and the sulfur atom of the thiomorpholine ring, was capable of forming a fluctuating network of two to four hydrogen bonds with the target. nih.gov

Table 2: Predicted Biological Targets and Activities of Thiomorpholine Derivatives

| Compound Class | Predicted Target | Computational Method | Predicted Activity |

|---|---|---|---|

| Diphenyl Substituted Thiomorpholines | FKBP12 | Molecular Docking | Inhibition |

| Methylthiomorphic Compounds | ACE2-Spike Protein Interface | Molecular Docking, Binding Free Energy Calculation | Inhibition of Interaction |

| General Thiomorpholine Derivatives | Tumor Necrosis Factor-α Converting Enzyme (TACE) | Computational Modeling | Inhibition |

This table summarizes findings from various computational studies on thiomorpholine derivatives. malayajournal.orgnih.govjchemrev.com

Furthermore, computational models have been used to investigate the binding of thiomorpholine derivatives to other important biological targets, such as the Tumor Necrosis Factor-α Converting Enzyme (TACE). jchemrev.com These studies suggested that the thiomorpholine ring's position can be modified to alter the ligand's physical characteristics with minimal loss of enzyme inhibitory activity, highlighting the potential for rational drug design. jchemrev.com

In silico target profiling, therefore, plays a crucial role in expanding the known biological activities of thiomorpholine-based compounds. By computationally screening these molecules against a vast array of potential targets, researchers can identify promising new avenues for therapeutic intervention and gain a deeper understanding of their polypharmacology. This approach accelerates the drug discovery process by prioritizing compounds for further experimental validation and providing a mechanistic rationale for their observed biological effects.

Advanced Applications and Research Potential of Thiomorpholine Derivatives in Chemical Biology

Antimicrobial Research Applications

Thiomorpholine (B91149) and its derivatives have been the subject of extensive research for their potential as antimicrobial agents. jchemrev.comresearchgate.netjchemrev.com These compounds have shown promise in combating bacteria, fungi, and mycobacteria.

Thiomorpholine derivatives have demonstrated notable antibacterial activity against a range of pathogens. jchemrev.com Research has shown that thoughtfully substituted thiomorpholine scaffolds exhibit a diversified set of actions, including antibacterial effects. jchemrev.comresearchgate.netjchemrev.com

Structure-activity relationship (SAR) studies on C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine have identified several novel leads with significant in vitro potency against Gram-positive bacteria. jchemrev.com These studies indicate a preference for small, lipophilic groups at the C-5 position. jchemrev.com

Furthermore, novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized and evaluated for their antibacterial potential. nih.gov In a similar vein, other quinoline (B57606) analogues have been screened for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, demonstrating moderate zones of inhibition. ekb.eg The antibacterial properties of furan-thiophene-based chalcones have also been investigated, showing significant activity against both Streptococcus pyogenes (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov

Recent studies have focused on thiophene (B33073) derivatives, which share structural similarities with the active moieties in some thiomorpholine compounds, against colistin-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. researchgate.netnih.gov Certain thiophene derivatives exhibited bactericidal effects and increased membrane permeabilization in these resistant strains. researchgate.netnih.gov

| Compound Class | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| Thiomorpholine S-oxide/S,S-dioxide analogues | Gram-positive bacteria | Good in vitro potency | jchemrev.com |

| Thio- and oxazepino[7,6-b]quinolines | Not specified | Moderate to good activity | figshare.com |

| Furan-thiophene-based chalcones | S. pyogenes, P. aeruginosa | Significant activity | nih.gov |

| Thiophene derivatives | Col-R A. baumannii, Col-R E. coli | Bactericidal effects | researchgate.netnih.gov |

The investigation into thiomorpholine derivatives has extended to their potential as antifungal agents. Certain pyrrole (B145914) derivatives that incorporate a thiomorpholine ring have demonstrated good in vitro activity against Candida species. jchemrev.comnih.gov

Research into morpholine (B109124) derivatives, the oxygen-containing analogues of thiomorpholines, provides context for their antifungal potential. Novel azole derivatives containing a morpholine ring have shown in vitro antifungal activity comparable to fluconazole. nih.gov Similarly, other morpholine derivatives have been studied for their activity against Candida albicans and Trichophyton rubrum. nih.gov The antifungal drug amorolfine, which is a morpholine derivative, has inspired the synthesis of thiophene analogues, one of which showed significant antifungal activity. nih.gov

Silicon-incorporated analogues of known morpholine antifungals have also been developed, with twelve such sila-analogues exhibiting potent activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov Furthermore, newly synthesized quinoline and pyridine (B92270) amides have shown potent antifungal activity against Candida albicans and Aspergillus fumigatus. researchgate.net

| Compound Class | Fungal Strains | Observed Activity | Reference |

|---|---|---|---|

| Pyrrole derivatives with thiomorpholine | Candida species | Good in vitro activity | jchemrev.comnih.gov |

| Azole derivatives with morpholine | Candida albicans, Cryptococcus neoformans | Activity comparable to fluconazole | nih.gov |

| Sila-analogues of morpholine antifungals | C. albicans, C. glabrata, C. neoformans, A. niger | Potent antifungal activity | nih.gov |

| Quinoline and Pyridine amides | C. albicans, A. fumigatus | Potent antifungal activity | researchgate.net |

Thiomorpholine derivatives have emerged as a promising class of compounds in the search for new treatments for mycobacterial and protozoal infections. jchemrev.com The introduction of a thiomorpholine moiety into new pyrrole derivatives has resulted in compounds with interesting in vitro activity against Mycobacterium tuberculosis and atypical mycobacteria. jchemrev.comnih.gov

Specifically, a series of novel morpholine and thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were designed and synthesized. nih.gov Two of the thiomorpholine derivatives from this series were identified as potent antitubercular agents against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 1.56 μg/mL and low cytotoxicity. nih.gov Other research has highlighted the activity of thiomorpholine derivatives against Mycobacterium smegmatis. researchgate.netjchemrev.com Beyond mycobacteria, the literature also points to the utilization of thiomorpholine derivatives for their antiprotozoal activity. jchemrev.comjchemrev.com

Antineoplastic Research Potential

The versatility of the thiomorpholine scaffold has also led to its exploration in the field of oncology. jchemrev.comresearchgate.netjchemrev.com Derivatives containing this moiety have shown potential as anticancer agents through various mechanisms.

A variety of thiomorpholine and related heterocyclic derivatives have demonstrated significant cytotoxic effects against numerous cancer cell lines in laboratory settings. For instance, morpholine-substituted 2-amino-4-phenylthiazole (B127512) derivatives exhibited excellent growth inhibitory effects, particularly against the human colon cancer cell line HT29. jchemrev.com Similarly, morpholine-substituted quinazoline (B50416) derivatives have shown cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma) cell lines. nih.gov

Other studies have reported the potent anticancer activity of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 (liver cancer) cell line. nih.gov Novel thiopyran analogs have also been shown to possess antiproliferative activity against MCF-7 and HCT-15 (colon cancer) cells. nih.gov Furthermore, 7-Chloro-(4-thioalkylquinoline) derivatives displayed cytotoxic activity against HCT116 (colon carcinoma) and U2OS (osteosarcoma) cell lines. mdpi.com The inhibitory effects of various quinoline derivatives have also been noted against cancer cell lines such as BGC-823 (gastric cancer) and Caco-2 (colorectal carcinoma). jlu.edu.cnbrieflands.com

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Morpholine substituted 2-amino-4-phenylthiazoles | HT29 (colon) | Excellent growth inhibition | jchemrev.com |

| Morpholine substituted quinazolines | MCF-7 (breast), A549 (lung), SHSY-5Y (neuroblastoma) | Significant cytotoxicity | nih.gov |

| 2-Morpholino-4-anilinoquinolines | HepG2 (liver) | Potent anticancer activity | nih.gov |

| Thiopyran analogs | MCF-7 (breast), HCT-15 (colon) | Antiproliferative activity | nih.gov |

| 7-Chloro-(4-thioalkylquinolines) | HCT116 (colon), U2OS (osteosarcoma) | Cytotoxic activity | mdpi.com |

Research into the mechanisms by which thiomorpholine and related compounds exert their antitumor effects has pointed towards the inhibition of cell proliferation and the induction of apoptosis.

Certain morpholine-based quinazoline derivatives have been found to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov The primary mode of cell death induced by these compounds was identified as apoptosis, potentially through the binding and inhibition of Bcl-2 proteins. nih.gov Other quinoline derivatives have also been shown to cause an accumulation of cancer cells in the G0/G1 phase of the cell cycle, thereby suppressing their growth. nih.govmdpi.com

In contrast, some 7-chloro-(4-thioalkylquinoline) derivatives were found to cause a significant accumulation of cells in the G2/M phase of the cell cycle, which was also followed by apoptosis. mdpi.com Thioallyl compounds, which contain a key sulfur-allyl group, are known to be potent inhibitors of cell proliferation. nih.gov Their mechanism involves altering the phosphorylation of critical cell cycle proteins, including p34cdc2. nih.gov These findings suggest that thiomorpholine derivatives may act on multiple pathways to inhibit cancer cell growth and survival.

Enzymatic Modulation in Metabolic and Inflammatory Pathways

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique physicochemical properties, including its three-dimensional structure and hydrogen bonding capabilities, make it an attractive core for designing selective enzyme inhibitors. Research into thiomorpholine derivatives has revealed their potential to modulate key enzymes involved in various metabolic and inflammatory diseases. This section details the research findings concerning the inhibitory activities of thiomorpholine derivatives against several important enzymatic targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Research

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.net Thiomorpholine derivatives have been explored as potential DPP-IV inhibitors.

In a study focused on developing novel DPP-IV inhibitors, a series of thirteen thiomorpholine-bearing compounds were designed and synthesized using L-amino acids as starting materials. jchemrev.com The evaluation of their in vitro inhibitory activity against DPP-IV identified several potent compounds. Notably, three derivatives demonstrated significant inhibition with IC50 values in the low micromolar range. jchemrev.com

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Thiomorpholine Derivatives

| Compound | IC50 (µmol/L) |

|---|---|

| 16a | 6.93 |

| 16b | 6.29 |

The findings indicate that the thiomorpholine moiety can be effectively incorporated into molecules designed to inhibit DPP-IV, offering a promising scaffold for the development of new anti-diabetic agents. jchemrev.com

Squalene (B77637) Synthase Inhibition Research

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol formation. Its inhibition is a target for developing hypocholesterolemic agents. A series of thiomorpholine derivatives have been synthesized and evaluated for their potential to lower cholesterol and lipid levels. jchemrev.com

These compounds were assessed for their ability to inhibit lipid peroxidation, with some derivatives showing IC50 values as low as 7.5 µM. jchemrev.com The hypocholesterolemic and antioxidant activities of these derivatives led researchers to propose that a plausible mechanism of action is the inhibition of squalene synthase, which would reduce cholesterol formation. jchemrev.com One of the most active compounds in this series was found to significantly decrease plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models. jchemrev.com While direct enzymatic inhibition data for squalene synthase was not detailed, the observed hypolipidemic effects strongly suggest that this enzyme is a potential target for this class of thiomorpholine derivatives, marking them as potential leads for novel antiatherogenic agents. jchemrev.com

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are central to the inflammatory pathway as they are responsible for the synthesis of prostaglandins. While the related morpholine scaffold has been investigated to enhance the selective COX-2 inhibition of non-steroidal anti-inflammatory drugs (NSAIDs), the scientific literature available through extensive searches does not provide specific studies on thiomorpholine derivatives as direct inhibitors of COX enzymes. researchgate.net This indicates a gap in the current research landscape and suggests a potential opportunity for future investigations into the synthesis and evaluation of thiomorpholine-based COX inhibitors.

Acetylcholinesterase and Urease Inhibition Research

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori.

Research involving Schiff base and β-lactam derivatives synthesized from a thiomorpholine starting scaffold has shown that these compounds possess enzymatic inhibitory potential. jchemrev.com Screening of these series of compounds revealed that almost all of them exhibited good urease inhibition activity. jchemrev.com Furthermore, specific compounds from the synthesized series showed moderate inhibitory activity against acetylcholinesterase when compared to the standard drug donepezil. jchemrev.com However, specific IC50 values for the thiomorpholine derivatives against either urease or acetylcholinesterase were not provided in the reviewed literature, indicating that while the potential exists, further quantitative studies are needed to fully characterize their potency. jchemrev.comjchemrev.com

Alpha-Glucosidase Inhibition Research

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, representing an important therapeutic approach for managing type 2 diabetes. While the closely related morpholine ring has been incorporated into potent alpha-glucosidase inhibitors, a comprehensive search of the scientific literature did not yield studies focused on the alpha-glucosidase inhibitory activity of thiomorpholine derivatives. jchemrev.com This highlights an unexplored area where the unique properties of the thiomorpholine scaffold could potentially be applied to develop new anti-diabetic agents.

DYRK1A Enzyme Inhibition Research

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in the pathology of several diseases, including neurodegenerative disorders like Alzheimer's disease and Down syndrome, as well as certain cancers. nih.govresearchgate.net As such, it has become an attractive target for the development of novel inhibitors.

Recent research has successfully identified thiomorpholine-containing compounds as potent inhibitors of DYRK1A. nih.govresearchgate.net In a study focused on the design and synthesis of 5-arylidene-1,3-thiazol-4(5H)-ones, derivatives incorporating a thiomorpholine moiety were evaluated for their kinase inhibitory activity. One compound, which features a thiomorpholin-1-yl substituent, was identified as a particularly potent inhibitor of DYRK1A. nih.gov

Table 2: DYRK1A Inhibitory Activity of a Selected Thiomorpholine Derivative

| Compound | Moiety | IC50 (µM) |

|---|

This finding is significant as it establishes the thiomorpholine scaffold as a viable component in the design of highly potent and potentially selective DYRK1A inhibitors. The sub-micromolar activity of compound 5n underscores the potential for developing these derivatives into therapeutic agents for DYRK1A-associated diseases. nih.gov

Matrix Metalloproteinase-9 Inhibition Research

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix. nih.govkoreascience.kr Specifically, MMP-2 and MMP-9, also known as gelatinases, are key to processes such as tumor growth, invasion, and metastasis. koreascience.krmdpi.com The expression and activity of these enzymes are often elevated in pathological conditions, correlating with poor prognosis in diseases like colorectal cancer. mdpi.com Consequently, the inhibition of MMP-9 is a significant area of research for developing new therapeutic agents. mdpi.com The primary mechanism of MMP inhibitors involves binding to the zinc ion located at the enzyme's catalytic site. mdpi.com While various compounds, including flavonoids and N-O-isopropyl sulfonamido-based hydroxamates, have been investigated as MMP inhibitors, specific research detailing the inhibitory activity of 2-(Propan-2-yl)thiomorpholine against Matrix Metalloproteinase-9 is not extensively covered in the available literature. nih.govmdpi.com

Other Biological Activities under Academic Investigation

The thiomorpholine scaffold is a subject of broad academic interest due to its presence in molecules exhibiting a wide range of biological effects. jchemrev.comresearchgate.net

Oxidative stress is implicated in numerous multifactorial diseases. nih.gov Research has been conducted on a number of thiomorpholine derivatives for their potential antioxidant properties. jchemrev.comresearchgate.netnih.gov In one study, newly synthesized compounds incorporating an antioxidant moiety as the N-substituent of the thiomorpholine ring were evaluated. nih.gov These derivatives were found to be effective inhibitors of ferrous/ascorbate-induced lipid peroxidation in microsomal membrane lipids. jchemrev.comnih.gov The research identified compounds with significant antioxidant potential, demonstrating the therapeutic promise of this chemical class. nih.gov

Table 1: In Vitro Antioxidant Activity of Investigated Thiomorpholine Derivatives

| Assay | Most Active Compound(s) | IC₅₀ Value |

|---|

This table displays the reported inhibitory concentration for the general class of thiomorpholine derivatives studied.

In addition to their antioxidant effects, certain thiomorpholine derivatives demonstrated hypocholesterolemic and hypolipidemic actions in preclinical models. nih.gov The most active compound in a study on Triton WR-1339-induced hyperlipidemic rats significantly reduced plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL). jchemrev.comnih.gov The potential mechanism for these effects could involve the inhibition of the enzyme squalene synthase, which would reduce cholesterol formation, alongside the antioxidant properties that help prevent LDL oxidation. jchemrev.com

Table 2: In Vivo Hypolipidemic Effects of the Most Active Thiomorpholine Derivative in a Preclinical Model

| Parameter | Reduction |

|---|---|

| Triglycerides | 80% jchemrev.comnih.gov |

| Total Cholesterol | 78% jchemrev.comnih.gov |

This table shows the percentage reduction in key lipid parameters in hyperlipidemic rats treated with a lead thiomorpholine derivative.

The thiomorpholine scaffold is considered a "privileged scaffold" and has been investigated for various pharmacological activities, including anti-inflammatory effects. jchemrev.comresearchgate.net Thoughtfully substituted morpholine and thiomorpholine derivatives have been explored as potential anti-inflammatory agents. researchgate.net The structural similarity of these compounds to existing anti-inflammatory drugs has prompted research into their mechanisms of action. jchemrev.com For instance, literature has highlighted the role of morpholine substitution in enhancing the selective COX-2 (cyclooxygenase-2) inhibition of nonsteroidal anti-inflammatory drugs (NSAIDs). jchemrev.comresearchgate.net This suggests a potential avenue for the anti-inflammatory action of thiomorpholine derivatives, although specific mechanistic studies on this compound are not detailed in the reviewed literature.

In addition to the aforementioned activities, the therapeutic potential of thiomorpholine derivatives extends to ophthalmology. jchemrev.com Specifically, compounds containing the thiomorpholine scaffold have been utilized for their retinal protective activity. jchemrev.comresearchgate.net This application is part of a broader investigation into the diverse bioactivities of this heterocyclic compound class, which also includes antitubercular, antiprotozoal, and antimalarial research. jchemrev.com

Analytical and Characterization Methodologies for Thiomorpholine Compounds in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 2-(Propan-2-yl)thiomorpholine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be crucial.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The isopropyl group would be expected to show a characteristic doublet for the two methyl groups and a septet for the single methine proton. The protons on the thiomorpholine (B91149) ring would appear as a series of multiplets, with their chemical shifts influenced by the adjacent sulfur and nitrogen atoms and the 2-position substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The thiomorpholine ring carbons would have distinct signals, and the isopropyl group would show two separate signals for the methyl and methine carbons.

Hypothetical ¹H and ¹³C NMR data for this compound, based on known chemical shifts for similar structures, are presented in the table below.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Protons | ||||

| CH(CH₃)₂ | ~1.0 | Doublet | ~6.8 | Isopropyl -CH₃ |

| CH(CH₃)₂ | ~2.0-2.2 | Septet | ~6.8 | Isopropyl -CH |

| Ring Protons | ~2.5-3.5 | Multiplets | - | Thiomorpholine ring CH₂ |

| NH | Variable | Broad Singlet | - | Amine proton |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbons | ||||

| CH(C H₃)₂ | ~18-20 | Isopropyl -CH₃ | ||

| C H(CH₃)₂ | ~30-35 | Isopropyl -CH | ||

| Ring Carbons | ~45-60 | Thiomorpholine ring CH₂ and CH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H bonds. The absence of certain peaks, such as a carbonyl (C=O) stretch, would also be important for structural confirmation.

Key expected IR absorption bands for this compound are listed in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 (broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-N | Stretching | 1020-1250 |

| C-S | Stretching | 600-800 |

Mass Spectrometry (MS, EI-MS, LCMS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak corresponding to its molecular weight (145.27 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Predicted mass spectrometry data for this compound is available from public databases and summarized below.

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 146.0998 |

| [M+Na]⁺ | 168.0817 |

| [M-H]⁻ | 144.0852 |

| [M+NH₄]⁺ | 163.1263 |

| [M+K]⁺ | 184.0557 |

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of compounds, as well as for assessing their purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC would be used during its synthesis to track the consumption of starting materials and the formation of the product. By using an appropriate solvent system (eluent) and a stationary phase (e.g., silica (B1680970) gel), the compound would exhibit a characteristic retention factor (Rƒ) value. Visualization could be achieved using a UV lamp (if the compound is UV active) or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for the quantification of compounds. An LC-MS method for this compound would involve developing a suitable chromatographic separation on a column (e.g., a C18 reversed-phase column) followed by detection using a mass spectrometer. This would allow for the confirmation of the compound's identity by its retention time and mass-to-charge ratio, and would be a powerful tool for assessing its purity with a high degree of confidence.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal of the compound of interest. The electrons within the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

While specific crystallographic data for this compound is not extensively reported in publicly available literature, the solid-state structures of numerous other thiomorpholine derivatives have been elucidated, providing a strong basis for predicting its structural characteristics. Research on related compounds, such as 4-(4-Nitrophenyl)thiomorpholine (B1608610) and 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, consistently shows that the thiomorpholine ring adopts a stable chair conformation in the solid state. pharmrxiv.demdpi.comresearchgate.net This is the low-energy conformation for six-membered saturated heterocyclic rings.

In the case of this compound, the bulky propan-2-yl group attached to the C2 position of the thiomorpholine ring is expected to preferentially occupy an equatorial position to minimize steric hindrance. This would result in a more stable conformational isomer. The nitrogen and sulfur heteroatoms, along with the carbon atoms of the ring, would define the chair geometry.

The determination of the absolute configuration of a chiral center, such as the C2 in this compound, using X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.net When the wavelength of the X-rays used is near the absorption edge of an atom in the molecule, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections that are mirror images of each other) in the diffraction pattern. By carefully analyzing these differences, the absolute arrangement of atoms in space can be determined, allowing for the assignment of R or S configuration to the chiral center.

Detailed Research Findings from Analogous Thiomorpholine Structures

Studies on substituted thiomorpholine compounds have revealed key structural features that are likely to be shared by this compound. For instance, the crystal structure of 4-(4-Nitrophenyl)thiomorpholine shows the thiomorpholine ring in a chair conformation with the nitrophenyl group in a quasi-axial position. pharmrxiv.demdpi.com The solid-state packing of this molecule is influenced by weak intermolecular C–H···O hydrogen bonds, which lead to the formation of centrosymmetric dimers. pharmrxiv.demdpi.com

Similarly, the analysis of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone also confirms the chair conformation of the thiomorpholine ring. researchgate.net The crystal packing in this instance is stabilized by C–H···O and C–H···S hydrogen bonds, creating two-dimensional networks. researchgate.net These findings highlight the importance of intermolecular interactions in dictating the solid-state architecture of thiomorpholine derivatives.

Based on these precedents, it can be inferred that the solid-state structure of this compound would be characterized by a chair-like conformation of the heterocyclic ring and a network of intermolecular interactions, likely involving the N-H and C-H protons as hydrogen bond donors and the sulfur atom as a potential acceptor.

To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table presents hypothetical but representative crystallographic parameters for a generic substituted thiomorpholine derivative, based on published data for similar compounds.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Bond Length C-S (Å) | 1.82 |

| Bond Length C-N (Å) | 1.47 |

| Bond Angle C-S-C (°) | 98.5 |

| Bond Angle C-N-C (°) | 112.0 |

This table is for illustrative purposes and does not represent experimentally determined data for this compound.

The precise values of these parameters for this compound would be contingent on its specific crystal packing and the intermolecular forces at play. However, the general principles and the data from related structures provide a robust framework for understanding its likely solid-state conformation and structure.

Emerging Trends and Future Research Directions for 2 Propan 2 Yl Thiomorpholine and Thiomorpholine Scaffolds

Design of Next-Generation Thiomorpholine-Based Agents with Improved Selectivity

The design of next-generation therapeutic agents hinges on achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. For thiomorpholine-based compounds, this involves a deep understanding of their structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies:

SAR studies are fundamental to optimizing the selectivity of thiomorpholine (B91149) derivatives. researchgate.net By systematically modifying the thiomorpholine core and its substituents, researchers can identify key structural features that govern target binding and biological activity. For instance, the substitution pattern on the thiomorpholine ring can significantly influence the compound's interaction with a target protein. The nitrogen atom of the thiomorpholine ring is a common site for substitution, allowing for the introduction of various functional groups to probe the binding pocket of a target. researchgate.netjchemrev.com

Furthermore, the stereochemistry of the thiomorpholine scaffold can play a crucial role in its biological activity. The synthesis of enantiomerically pure thiomorpholine derivatives allows for the investigation of stereospecific interactions with chiral biological targets, a critical factor in enhancing selectivity.

Key Research Findings:

Antitubercular Activity: A series of novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and evaluated for their antimycobacterial activity. Two derivatives demonstrated potent activity against Mycobacterium tuberculosis H37Rv with low cytotoxicity. nih.gov

Antimicrobial Properties: Novel thiomorpholine-derived 1,4-disubstituted 1,2,3-triazoles have been synthesized and shown to possess significant antimicrobial activity. shd-pub.org.rs

Anticancer Potential: Certain thiomorpholine derivatives have exhibited promising anticancer activity. For example, some have shown selective effects on tumor cells. researchgate.net

| Derivative Class | Biological Activity | Key Findings |

| Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines | Antitubercular | Potent activity against M. tuberculosis H37Rv with low cytotoxicity. nih.gov |

| Thiomorpholine-derived 1,4-disubstituted 1,2,3-triazoles | Antimicrobial | Found to possess better activity compared to previously reported thiomorpholine derivatives. shd-pub.org.rs |

| Thiazolo[3,2-a]pyrimidin-5-ones with thiomorpholine | Anticancer | Displayed activity against Renal UO-31 cancer cell lines. jchemrev.com |

Integration of Advanced Computational Chemistry and Artificial Intelligence in Compound Discovery and Optimization

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For thiomorpholine derivatives, docking studies can elucidate binding modes and identify key interactions, guiding the design of more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel thiomorpholine derivatives and prioritize them for synthesis. patsnap.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system. patsnap.com

Artificial Intelligence and Machine Learning:

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. These models can be trained on libraries of known active compounds to generate new thiomorpholine derivatives with improved potency and selectivity. researchgate.net

Predictive Modeling: Machine learning models can be trained to predict various properties of molecules, including their biological activity, toxicity, and pharmacokinetic profiles. This allows for the rapid screening of large virtual libraries of thiomorpholine compounds.

Optimization of Synthetic Routes: AI can also be used to devise more efficient and cost-effective synthetic routes for the production of promising thiomorpholine derivatives. nih.gov

The synergy between computational chemistry and AI provides a powerful toolkit for the rational design and optimization of next-generation thiomorpholine-based therapeutic agents. youtube.com

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

The versatility of the thiomorpholine scaffold suggests that its therapeutic potential extends beyond its currently known applications. Researchers are actively exploring novel biological targets and underexplored therapeutic areas for thiomorpholine-based compounds.

Novel Biological Targets:

Enzyme Inhibition: The thiomorpholine scaffold has been incorporated into inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. jchemrev.com

Protein-Protein Interaction (PPI) Modulators: The disruption of protein-protein interactions is an emerging strategy for the treatment of various diseases, including cancer. The thiomorpholine scaffold can serve as a template for the design of small molecules that modulate these interactions.

Underexplored Therapeutic Areas: